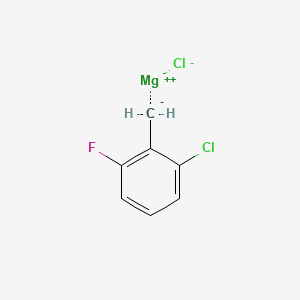

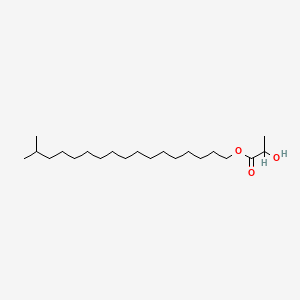

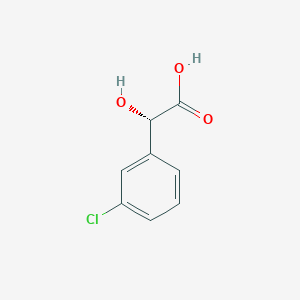

![molecular formula C6H6N4O B1609292 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 39030-53-0](/img/structure/B1609292.png)

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Applications

Cancer Research: c-Met Kinase Inhibition: The compound has been identified as a selective inhibitor of the c-Met kinase, which is implicated in cancer cell growth and metastasis. An inhibitor with this compound at its core was developed through structure-based drug design, showing promise in preclinical evaluations . However, it also exhibited broad phosphodiesterase family inhibition, leading to myocardial degeneration in rats, which halted its development as a therapeutic agent .

Energetic Materials: Secondary Explosives: In the field of materials science, derivatives of the triazolopyridazine compound have been synthesized for use as energetic materials. These materials are designed to be insensitive to external stimuli while maintaining high detonation performance, comparable to the current secondary-explosive benchmark, CL-20 . This suggests potential applications in military and industrial explosives.

Heat-Resistant Explosives: Certain triazolopyridazine-based compounds have shown significant potential as heat-resistant explosives. They exhibit remarkable density, excellent thermal stability, and very good calculated detonation performance, outperforming current heat-resistant explosives . This makes them suitable for applications requiring high thermal resistance.

Primary Explosives: Some derivatives are highly sensitive but offer excellent detonation performance, positioning them as potential primary explosives. These compounds could be used in detonators and ignition systems due to their sensitivity and performance characteristics .

Drug Discovery: Phosphodiesterase Inhibition: The broad phosphodiesterase (PDE) family inhibition property of the compound, despite being a drawback in cancer therapy, could be harnessed in drug discovery for other therapeutic areas. PDE inhibitors have applications in treating various diseases, including respiratory, neurological, and cardiovascular conditions .

Structural Biology: X-ray Crystallography: The compound has been used in structural biology to study protein-ligand interactions through X-ray crystallography. It serves as a ligand in complex with proteins to elucidate their structure and function, which is crucial for understanding disease mechanisms and developing new drugs .

Medicinal Chemistry: Lead Optimization: The triazolopyridazine compound’s role in medicinal chemistry involves lead optimization in drug development. Its selectivity and binding properties make it a valuable starting point for creating more effective and safer pharmaceuticals .

Sensitivity Analysis: Energetic Materials: Research into the sensitivity of energetic materials often involves triazolopyridazine derivatives. Understanding the relationship between molecular structure and sensitivity is essential for designing safer and more stable energetic compounds .

Mecanismo De Acción

Target of Action

The primary target of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the c-Met kinase , a receptor tyrosine kinase . This protein plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one acts as an inhibitor of c-Met kinase . It binds to the kinase, preventing it from participating in its usual signaling pathways. This disruption can lead to a decrease in cellular proliferation and migration, which are key processes in tumor growth and metastasis .

Biochemical Pathways

The compound’s interaction with c-Met kinase affects the hepatocyte growth factor (HGF)/c-Met signaling axis . This pathway is often deregulated in various cancers and plays a significant role in tumor invasive growth and metastasis .

Result of Action

The inhibition of c-Met kinase by 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can lead to a decrease in tumor growth and metastasis . It’s also important to note that this compound has been found to have broad phosphodiesterase (pde) family inhibition, leading to myocardial degeneration in rats .

Action Environment

The action, efficacy, and stability of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can be influenced by various environmental factors For instance, the compound’s stability could be affected by temperature and pH Additionally, the presence of other molecules or drugs could potentially impact the compound’s efficacy through drug-drug interactions.

Propiedades

IUPAC Name |

6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNIPAGBGCEHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423309 | |

| Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

CAS RN |

39030-53-0 | |

| Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

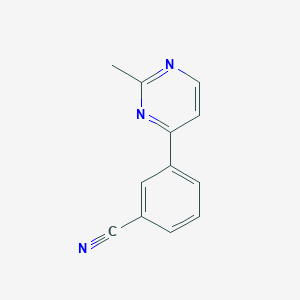

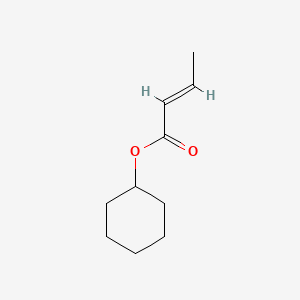

![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)

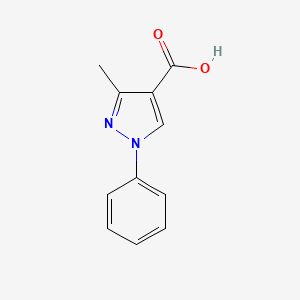

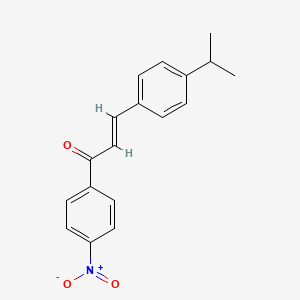

![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)

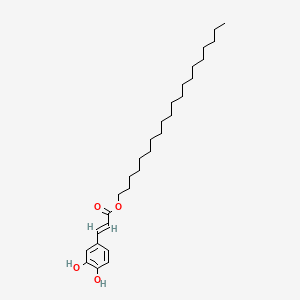

![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)